molecular formula C13H17N3O2 B3123366 Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate CAS No. 306979-82-8

Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate

Cat. No.: B3123366
CAS No.: 306979-82-8
M. Wt: 247.29 g/mol
InChI Key: WODKXLFRNOGWOV-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a cyano group at the 5-position, a diethylamino group at the 6-position, and a methyl ester group at the 2-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions, which are both economical and environmentally friendly. For example, the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures can produce cyanoacetanilides .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted nicotinates.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the diethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. Its combination of cyano, diethylamino, and methyl ester groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 5-cyano-6-(diethylamino)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-5-16(6-2)12-10(8-14)7-11(9(3)15-12)13(17)18-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKXLFRNOGWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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